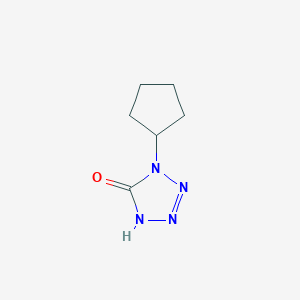
1-Cyclopentyl-1,4-dihydro-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-1,4-dihydro-tetrazol-5-one, also known as CPDT, is a tetrazole derivative that has gained significant attention in scientific research due to its unique chemical properties. CPDT has been found to have potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Mechanism of Action
1-Cyclopentyl-1,4-dihydro-tetrazol-5-one works by binding to specific enzymes and blocking their activity. This leads to a disruption in the normal cellular processes that are necessary for the progression of diseases. Additionally, this compound has been found to have antioxidant properties, which can help to prevent cellular damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, research has shown that this compound can reduce inflammation in the body by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, this compound has been found to have neuroprotective properties, which can help to prevent damage to the nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Cyclopentyl-1,4-dihydro-tetrazol-5-one in lab experiments is its ability to selectively target specific enzymes. This makes it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 1-Cyclopentyl-1,4-dihydro-tetrazol-5-one. One area of interest is the development of new drugs that are based on the chemical structure of this compound. Additionally, this compound has potential applications in the development of new materials, such as polymers and nanoparticles. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapies for a variety of diseases.
Synthesis Methods
1-Cyclopentyl-1,4-dihydro-tetrazol-5-one can be synthesized through a variety of methods, including the reaction of cyclopentanone with hydrazine hydrate and sodium azide. The resulting compound is then subjected to a series of chemical reactions that ultimately lead to the formation of this compound.
Scientific Research Applications
1-Cyclopentyl-1,4-dihydro-tetrazol-5-one has been extensively studied for its potential applications in medicinal chemistry. Research has shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the progression of various diseases, including cancer and Alzheimer's disease. Furthermore, this compound has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
4-cyclopentyl-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c11-6-7-8-9-10(6)5-3-1-2-4-5/h5H,1-4H2,(H,7,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBVBEOJANBJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)NN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


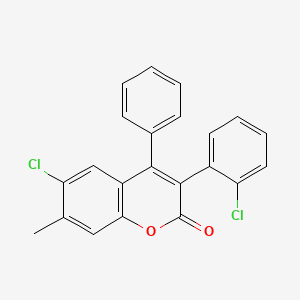

![N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B2557435.png)
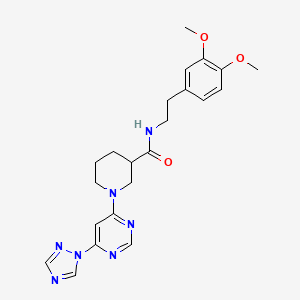


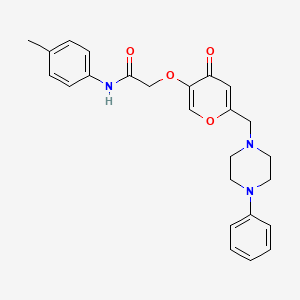
![1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea](/img/structure/B2557441.png)
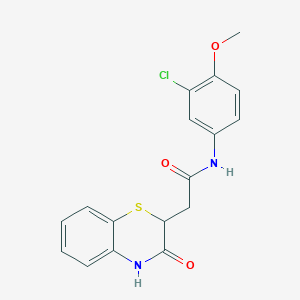
![(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557443.png)
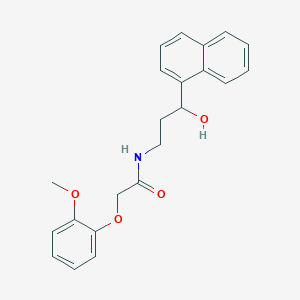

![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)